
3-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde is an organic compound that features a pyridine ring substituted with a methylsulfanyl group, a dioxaborolane moiety, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the methylsulfanyl group through a nucleophilic substitution reaction. The dioxaborolane moiety can be introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling method. The aldehyde group is usually introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Palladium catalysts and organoboron reagents are typically used in cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary alcohols.
Substitution: Various biaryl compounds depending on the coupling partner.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: May serve as a building block for the synthesis of biologically active compounds.
Medicine: Potentially useful in drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry: Could be used in the production of advanced materials or as a precursor for functionalized polymers.
作用機序
The mechanism of action of 3-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde would depend on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations. In biological systems, its activity would be determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways it influences.
類似化合物との比較
Similar Compounds
3-(methylsulfanyl)pyridine-4-carbaldehyde: Lacks the dioxaborolane moiety.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde: Lacks the methylsulfanyl group.
3-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the aldehyde group.
Uniqueness
The unique combination of functional groups in 3-(methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde makes it a valuable compound for diverse applications. Its ability to undergo various chemical transformations and its potential biological activity set it apart from similar compounds.
特性
分子式 |
C13H18BNO3S |
|---|---|
分子量 |
279.2 g/mol |
IUPAC名 |
3-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H18BNO3S/c1-12(2)13(3,4)18-14(17-12)10-6-15-7-11(19-5)9(10)8-16/h6-8H,1-5H3 |
InChIキー |
GNBALZISLPPBDN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13460901.png)
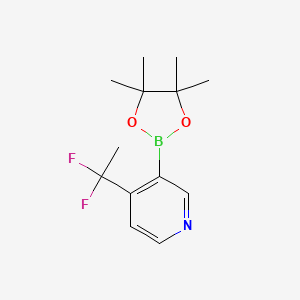
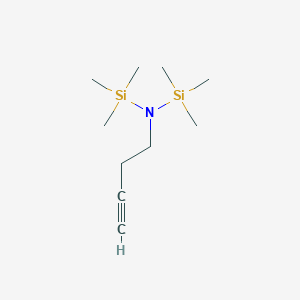
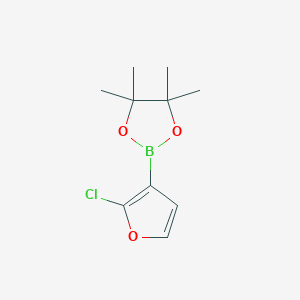
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13460927.png)
![tert-butyl (7Z)-7-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate](/img/structure/B13460930.png)
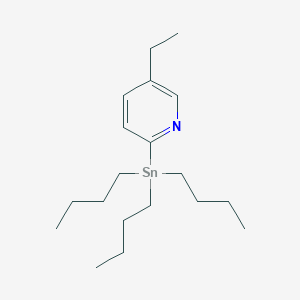
![tert-butyl N-[cis-5-(hydroxymethyl)-2-oxo-pyrrolidin-3-yl]carbamate](/img/structure/B13460941.png)
![[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B13460948.png)
![2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13460955.png)
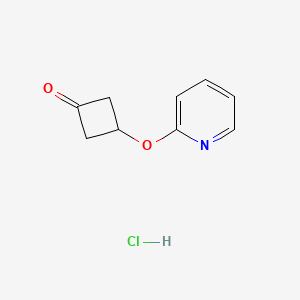
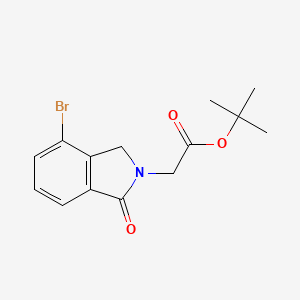

![2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13460976.png)
